Codeine-6-glucuronide (C6G) is a major metabolite of codeine, a widely used opioid analgesic. [, , , , ] It is formed through glucuronidation of codeine by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7 in the liver. [, , , , ] C6G is a significant metabolite in the pharmacokinetic profile of codeine, often found in higher concentrations than the parent drug itself. [, , , , , ] It plays a crucial role in research examining codeine metabolism, opioid pharmacogenetics, and forensic toxicology. [, , , , , , , , ]
The synthesis of codeine-6-glucuronide can be achieved through several methods, with the Koenigs-Knorr reaction being one of the most notable. This reaction involves the condensation of codeine with an acetobromo sugar derivative in the presence of a catalyst such as silver carbonate. The process typically includes the following steps:
Recent advancements have introduced more efficient synthetic routes that improve yield and purity through modifications in reaction conditions and catalysts used .
Codeine-6-glucuronide has a molecular formula of and a molecular weight of approximately 421.43 g/mol. Its structure consists of a codeine backbone with a glucuronic acid moiety attached at the 6-position.
This structure allows for interactions with opioid receptors, albeit with different pharmacological properties compared to its parent compound, codeine.
Codeine-6-glucuronide can participate in various chemical reactions, primarily related to its role in drug metabolism and its interactions with biological systems:
The mechanism of action for codeine-6-glucuronide involves its interaction with opioid receptors in the central nervous system. Although it is less potent than codeine, it still exhibits analgesic properties:
These properties are critical for its formulation in pharmaceutical applications and its detection in analytical chemistry.
Codeine-6-glucuronide has several scientific applications:
Codeine-6-glucuronide (C6G) is a major phase II metabolite of the opioid prodrug codeine. Its molecular formula is C₂₄H₂₉NO₉, with a monoisotopic molecular weight of 475.1842 Da [4] [7]. Structurally, C6G consists of a codeine moiety conjugated via a β-glycosidic bond between the 6-hydroxy group of codeine and the anomeric carbon of glucuronic acid. This conjugation significantly increases the compound's water solubility compared to the parent drug.
The systematic IUPAC name for C6G is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-{[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methano[1]benzofuro[3,2-e]isoquinolin-7-yl]oxy}oxane-2-carboxylic acid [4] [8]. Alternative naming conventions describe it as (5α,6α)-3-methoxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-yl β-D-glucopyranosiduronic acid, emphasizing the stereochemistry at the morphinan ring junctions and the β-configuration of the glucuronide linkage [7]. Key spectral identifiers include the InChIKey CRWVOYRJXPDBPM-HSCJLHHPSA-N
and SMILES string COC1=CC=C2C[C@@H]3[C@@H]4C=C[C@H](O[C@@H]5O[C@H](C(=O)O)[C@@H](O)[C@H](O)[C@H]5O)[C@@H]5OC1=C2[C@@]54CCN3C
[4] [9].
Table 1: Chemical Identifiers for Codeine-6-glucuronide
Identifier Type | Value |
---|---|
CAS Registry Number | 20736-11-2 |
IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-{[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methano[1]benzofuro[3,2-e]isoquinolin-7-yl]oxy}oxane-2-carboxylic acid |
Molecular Formula | C₂₄H₂₉NO₉ |
Monoisotopic Mass | 475.1842 Da |
InChIKey | CRWVOYRJXPDBPM-HSCJLHHPSA-N |
ChemSpider ID | 4593745 |
The biosynthesis of C6G occurs predominantly in the liver via glucuronidation, catalyzed by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. UGT2B7 (located on chromosome 4q13.2) is the primary isoform responsible for this conjugation reaction, utilizing uridine diphosphate glucuronic acid (UDPGA) as the cofactor [4] [10]. This enzyme exhibits a broad substrate specificity, contributing to the metabolism of opioids, steroids, and non-steroidal anti-inflammatory drugs.
Approximately 81% of administered codeine undergoes glucuronidation to form C6G, making it the dominant metabolic pathway [2]. The reaction proceeds via nucleophilic attack of codeine’s 6-hydroxy group on the anomeric carbon of UDPGA, resulting in a β-configured glucuronide bond. Genetic polymorphisms in the UGT2B7 gene (e.g., -840G>A in the promoter region) can significantly influence enzyme expression and activity, leading to interindividual variability in C6G production [10]. Renal excretion is the primary elimination route for C6G, with impaired kidney function reducing its clearance and potentially elevating systemic concentrations [2] [5].
Table 2: Key Characteristics of UGT2B7 in C6G Biosynthesis
Characteristic | Detail |
---|---|
Gene Location | Chromosome 4q13.2 |
Protein Function | UDP-glucuronosyltransferase 2B7 |
Cofactor Requirement | UDP-glucuronic acid (UDPGA) |
Metabolic Contribution | ~81% of codeine metabolism [2] |
Genetic Variants Impacting Activity | -840G>A (rs7668258), *2 (H268Y), *4 (E161T) |
Tissue Expression | Liver (primary), kidney, intestine |
Chemical Synthesis: The classical approach to C6G production employs the Koenigs-Knorr reaction, a silver salt-promoted glycosidation between protected glucuronyl donors and codeine. A key intermediate is methyl [codein-6-yl-2,3,4-tri-O-acetyl-β-D-glucopyranosid] uronate, formed by reacting codeine with acetobromo-α-D-glucuronic acid methyl ester in the presence of silver oxide [3] [6]. Subsequent deprotection steps (alkaline hydrolysis) yield pure C6G. Modifications of this method have improved safety and yields, such as using N-bromoacetamide with trifluoroacetic anhydride for regioselective bromination at the C1 position of the codeine aromatic ring, enabling further functionalization [6].
Enzymatic and Biosynthetic Approaches: In vitro enzymatic synthesis using recombinant UGT2B7 or liver microsomes offers a stereospecific and environmentally friendly alternative to chemical methods. This approach leverages the physiological enzyme to ensure correct β-configuration of the glucuronide bond [3] [10]. Additionally, structural analogues have been synthesized to explore structure-activity relationships:
Analytical Standards: Certified reference materials (e.g., 1 mg/mL C6G in methanol:water) are commercially available for forensic and clinical toxicology applications, synthesized under stringent conditions to ensure purity and accuracy for LC-MS/MS or GC-MS quantification [9].
Table 3: Synthetic Approaches for C6G and Key Analogues
Method | Key Reagents/Intermediates | Yield/Advantages | Applications |
---|---|---|---|
Koenigs-Knorr Glycosidation | Acetobromo-α-D-glucuronic acid methyl ester, Ag₂O | Moderate yields; established protocol | Bulk synthesis of C6G |
Enzymatic Glucuronidation | Recombinant UGT2B7, UDPGA | Stereospecific; mild conditions | Metabolic studies; biocatalysis |
Halogenated Analogues Synthesis | N-Bromoacetamide, CF₃CO₂O; SnCl₂/HCl for nitro reduction | Improved regioselectivity | Structure-activity relationship studies |
Diazonium Intermediate Route | 1-Aminocodeine, NaNO₂, HBF₄ | Enables diverse C1 substitutions | Radioligand synthesis [6] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1